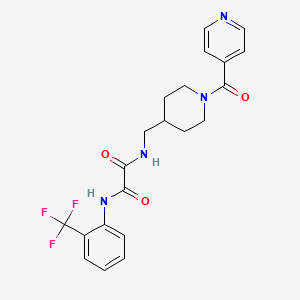

N1-((1-isonicotinoylpiperidin-4-yl)methyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N1-((1-isonicotinoylpiperidin-4-yl)methyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide is a useful research compound. Its molecular formula is C21H21F3N4O3 and its molecular weight is 434.419. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

The primary target of N1-((1-isonicotinoylpiperidin-4-yl)methyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide is the c-KIT kinase . This kinase is a validated drug discovery target for gastrointestinal stromal tumors (GISTs) .

Mode of Action

this compound interacts with its target, the c-KIT kinase, by inhibiting its activity . This inhibition effectively affects c-KIT-mediated signaling pathways .

Biochemical Pathways

The inhibition of c-KIT kinase by this compound affects various biochemical pathways. These pathways are involved in cell proliferation and survival, and their disruption can lead to apoptosis and cell cycle arrest .

Pharmacokinetics

It has been reported that the compound possesses acceptable bioavailability , which suggests that it can be effectively absorbed and distributed in the body.

Result of Action

The molecular and cellular effects of this compound’s action include the induction of apoptosis and cell cycle arrest . These effects are a result of the compound’s inhibition of c-KIT kinase and the subsequent disruption of related signaling pathways .

Biologische Aktivität

N1-((1-isonicotinoylpiperidin-4-yl)methyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide is a compound of interest in pharmaceutical research due to its potential biological activities, particularly as a selective inhibitor of certain kinases. This article reviews its biological activity, synthesizing findings from various studies and clinical evaluations.

Chemical Structure and Properties

The compound features a complex structure that includes:

- Piperidine ring : A six-membered ring containing nitrogen.

- Isonicotinoyl group : Derived from isonicotinic acid, contributing to its pharmacological properties.

- Trifluoromethyl phenyl moiety : Enhances lipophilicity and biological activity.

Biological Activity Overview

The compound has shown significant biological activities, particularly in cancer research. Its mechanism primarily involves inhibition of specific kinases associated with tumor growth and proliferation.

Key Findings from Research Studies

- Kinase Inhibition : The compound has been identified as a selective inhibitor of c-KIT kinase, which is crucial in the treatment of gastrointestinal stromal tumors (GISTs). It demonstrated a high selectivity score in kinome profiling, indicating minimal off-target effects .

- Antiproliferative Effects : In vitro studies revealed that the compound exhibited potent antiproliferative activity against GIST cell lines (GI50 values of 0.021 μM for GIST-T1 and 0.043 μM for GIST-882), effectively inducing apoptosis and cell cycle arrest .

- In Vivo Efficacy : In xenograft models, the compound significantly suppressed tumor growth without apparent toxicity, suggesting favorable pharmacokinetic properties such as acceptable bioavailability (36%) and safety profile .

Case Study 1: GIST Cell Lines

A detailed study assessed the efficacy of this compound against GIST cell lines:

- Objective : To evaluate antiproliferative effects.

- Methodology : Cell viability assays were conducted using various concentrations of the compound.

- Results : The compound showed significant dose-dependent inhibition of cell proliferation, confirming its potential as a therapeutic agent.

Case Study 2: Selectivity Profiling

Another investigation focused on the selectivity of the compound against a panel of kinases:

- Objective : To determine off-target effects.

- Methodology : KinomeScan profiling was employed.

- Results : The compound exhibited an S score of 0.01, indicating high selectivity for c-KIT over other kinases, thus minimizing potential side effects associated with non-selective inhibitors .

Data Tables

| Study | Cell Line | GI50 (μM) | Selectivity Score | Bioavailability (%) |

|---|---|---|---|---|

| Study 1 | GIST-T1 | 0.021 | 0.01 | 36 |

| Study 2 | GIST-882 | 0.043 | 0.01 | 36 |

Eigenschaften

IUPAC Name |

N-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]-N'-[2-(trifluoromethyl)phenyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21F3N4O3/c22-21(23,24)16-3-1-2-4-17(16)27-19(30)18(29)26-13-14-7-11-28(12-8-14)20(31)15-5-9-25-10-6-15/h1-6,9-10,14H,7-8,11-13H2,(H,26,29)(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGXZORKBIHOZNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C(=O)NC2=CC=CC=C2C(F)(F)F)C(=O)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21F3N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.